molecular formula C9H11BrN2O2 B1277681 (4-bromo-1H-pyrrol-2-yl)(morpholino)methanone CAS No. 900019-58-1

(4-bromo-1H-pyrrol-2-yl)(morpholino)methanone

Cat. No. B1277681
M. Wt: 259.1 g/mol
InChI Key: CJDKSSYFLPPHCW-UHFFFAOYSA-N
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Description

The compound "(4-bromo-1H-pyrrol-2-yl)(morpholino)methanone" is a heterocyclic compound that includes a pyrrole ring, a morpholine moiety, and a methanone group. While the specific compound is not directly mentioned in the provided papers, similar structures with bromo, pyrrole, morpholine, and methanone components are discussed, which can provide insights into the chemistry of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with different precursors depending on the desired final structure. For instance, the synthesis of 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one involves the reaction of 1-(4-Bromo-phenyl)-2,2-dihydroxy-ethanone and other reactants under microwave radiation, catalyzed by pTsOH in methanol . Similarly, the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone is achieved by condensation of 3-fluorobenzoic acid with a precursor prepared from 2,6-difluorobenzonitrile . These methods suggest that the synthesis of "(4-bromo-1H-pyrrol-2-yl)(morpholino)methanone" would likely involve a halogenated precursor, a morpholine derivative, and a suitable catalyst to promote cyclization or condensation reactions.

Molecular Structure Analysis

The molecular structures of compounds similar to "(4-bromo-1H-pyrrol-2-yl)(morpholino)methanone" are characterized by X-ray diffraction, revealing planar conformations and crystalline forms . The presence of bromine likely influences the crystal packing and the overall stability of the molecule. The molecular structure is often stabilized by intermolecular hydrogen bonds, which can be crucial for the biological activity of the compound .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of "(4-bromo-1H-pyrrol-2-yl)(morpholino)methanone" can be inferred from related compounds. These properties include solubility in organic solvents, melting points, and stability under different conditions. The presence of bromine atoms typically increases the molecular weight and density of the compound . The crystalline form and the presence of hydrogen bonding can affect the melting point and solubility . The antioxidant properties of related compounds with phenolic structures suggest that "(4-bromo-1H-pyrrol-2-yl)(morpholino)methanone" could also exhibit similar properties, depending on the presence and position of hydroxyl groups .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrrolo[1,2-b]cinnolin-10-one : The compound (4-bromo-1H-pyrrol-2-yl)(morpholino)methanone plays a role in the synthesis of pyrrolo[1,2-b]cinnolin-10-one, showcasing its utility in creating complex heterocyclic systems. This synthesis involves reduction processes and demonstrates the compound's reactivity and usefulness in organic synthesis (Kimbaris & Varvounis, 2000).

Applications in Medical Research

  • Potential PET Agent for Parkinson's Disease Imaging : A derivative of (4-bromo-1H-pyrrol-2-yl)(morpholino)methanone was synthesized and identified as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, highlighting its significance in the development of diagnostic tools in neurology (Wang, Gao, Xu, & Zheng, 2017).

Structural and Antiproliferative Studies

  • Structural Characterization and Antiproliferative Activity : The structural exploration of a novel bioactive heterocycle involving (4-bromo-1H-pyrrol-2-yl)(morpholino)methanone revealed its potential antiproliferative activity, indicating its relevance in medicinal chemistry and drug discovery (Prasad et al., 2018).

  • Synthesis and Antitumor Activity : Another derivative, 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, demonstrated distinct inhibition of cancer cell proliferation, suggesting the compound's potential in developing anticancer agents (Tang & Fu, 2018).

Pharmaceutical Intermediate Synthesis

  • Pharmaceutical Intermediate for a Drug Candidate : The compound was used in synthesizing a key starting material for a phase 2 investigational drug at Eli Lilly, showcasing its importance in pharmaceutical manufacturing (Kopach et al., 2009).

properties

IUPAC Name

(4-bromo-1H-pyrrol-2-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12/h5-6,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDKSSYFLPPHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427757
Record name (4-bromo-1H-pyrrol-2-yl)(morpholino)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-bromo-1H-pyrrol-2-yl)(morpholino)methanone

CAS RN

900019-58-1
Record name (4-bromo-1H-pyrrol-2-yl)(morpholino)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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